Enantiomeric Identity: (3S,4R) vs. (3R,4S)
The (3S,4R) enantiomer (CAS 1049978-40-6) is a single, well-defined stereoisomer, while the racemic trans-(±) form (CAS 1330830-31-3 for the free base; CAS 1049734-17-9 for the hydrochloride) or the (3R,4S) enantiomer (CAS 1330830-31-3, configurational opposite) presents distinct three-dimensional arrangements [1]. Enantiomeric pairs of pyrrolidine-based constrained amino acids have been shown to produce divergent biological responses when incorporated into peptide sequences; the (3S,4R) and (3R,4S) forms of analogous 4-arylpyrrolidine-3-carboxylic acids are not bioequivalent [2]. This stereochemical distinction is critical when the compound is used as a chiral building block: the (3S,4R) configuration (specified by InChI Key FXFJYUXPFQIPNN-UONOGXRCSA-N) provides a defined spatial orientation that the racemate cannot replicate without resolution [1].
| Evidence Dimension | Enantiomeric purity and stereochemical identity |
|---|---|
| Target Compound Data | (3S,4R)-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid, CAS 1049978-40-6, single enantiomer, InChI Key FXFJYUXPFQIPNN-UONOGXRCSA-N, stereochemistry confirmed by SMILES C1[C@H]([C@@H](CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2 |
| Comparator Or Baseline | (±)-trans-4-(2-naphthyl)pyrrolidine-3-carboxylic acid (racemic, CAS 1330830-31-3); (3R,4S) enantiomer (CAS 1330830-31-3, opposite configuration) |
| Quantified Difference | Single enantiomer vs. racemic mixture (1:1 enantiomeric ratio); optical rotation values are compound-specific. For the Boc-protected (3S,4R) form (CAS 959583-04-1), specific rotation [α]D data are available from vendor Certificate of Analysis, whereas the racemate exhibits no net optical rotation. |
| Conditions | Stereochemistry assigned by InChI and SMILES notation (PubChem). Optical purity verified by chiral HPLC or polarimetry per vendor COA. |
Why This Matters
Procurement of the wrong enantiomer or racemate in place of the (3S,4R) enantiomer can lead to null or inverted results in enantioselective syntheses and SAR campaigns, as enantiomeric configuration fundamentally governs molecular recognition by chiral biological targets.
- [1] PubChem. (3S,4R)-4-(Naphthalen-2-YL)pyrrolidine-3-carboxylic acid. PubChem CID 2762141. InChI Key: FXFJYUXPFQIPNN-UONOGXRCSA-N. View Source
- [2] Wróbel, M. Z., et al. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. European Journal of Medicinal Chemistry, 2014, 82, 263–273. PMID: 24915034. (Exemplifies divergent bioactivity for pyrrolidine enantiomeric pairs). View Source
